molecular formula C16H13N5O2 B12899423 6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine CAS No. 592518-05-3

6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine

Cat. No.: B12899423
CAS No.: 592518-05-3
M. Wt: 307.31 g/mol
InChI Key: QLTYWTMYIHGNLF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine is a complex organic compound that belongs to the purine family. This compound features a purine core substituted with a benzyloxy group at the 6-position and a furan-2-yl group at the 8-position. The purine structure is a key component in many biologically active molecules, including nucleotides and certain alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 6-chloropurine, and introduce the benzyloxy and furan-2-yl groups through nucleophilic substitution and coupling reactions.

    Nucleophilic Substitution: The 6-chloropurine is reacted with benzyl alcohol in the presence of a base, such as potassium carbonate, to form 6-(benzyloxy)purine.

    Coupling Reaction: The 6-(benzyloxy)purine is then subjected to a coupling reaction with furan-2-boronic acid using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and furan-2-yl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-1H-purin-2-amine: Lacks the furan-2-yl group.

    8-(Furan-2-yl)-1H-purin-2-amine: Lacks the benzyloxy group.

    6-(Methoxy)-8-(furan-2-yl)-1H-purin-2-amine: Has a methoxy group instead of a benzyloxy group.

Uniqueness

6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine is unique due to the presence of both benzyloxy and furan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs. These substitutions can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

592518-05-3

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

8-(furan-2-yl)-6-phenylmethoxy-7H-purin-2-amine

InChI

InChI=1S/C16H13N5O2/c17-16-20-14-12(18-13(19-14)11-7-4-8-22-11)15(21-16)23-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,17,18,19,20,21)

InChI Key

QLTYWTMYIHGNLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)C4=CC=CO4)N

Origin of Product

United States

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